molecular formula C12H12FNO5S B11088735 1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate

1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate

Cat. No.: B11088735
M. Wt: 301.29 g/mol
InChI Key: SFPCQYGJEWGKNB-UHFFFAOYSA-N
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Description

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE is a synthetic organic compound that features a thiolane ring with a dioxo substitution and a fluorobenzoyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.

    Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Fluorobenzoyl Carbamate Group: This step involves the reaction of the thiolane derivative with 4-fluorobenzoic acid and a carbamoylating agent like carbonyldiimidazole (CDI) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of hydroxylated thiolane derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The thiolane ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE is unique due to the presence of both the dioxo-thiolane ring and the fluorobenzoyl carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12FNO5S

Molecular Weight

301.29 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) N-(4-fluorobenzoyl)carbamate

InChI

InChI=1S/C12H12FNO5S/c13-9-3-1-8(2-4-9)11(15)14-12(16)19-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H,14,15,16)

InChI Key

SFPCQYGJEWGKNB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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